(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1798408-91-9
VCID: VC7482095
InChI: InChI=1S/C17H17NO4S2/c1-22-13-4-7-15(8-5-13)24(20,21)16-11-18(12-16)17(19)9-6-14-3-2-10-23-14/h2-10,16H,11-12H2,1H3/b9-6+
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CS3
Molecular Formula: C17H17NO4S2
Molecular Weight: 363.45

(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

CAS No.: 1798408-91-9

Cat. No.: VC7482095

Molecular Formula: C17H17NO4S2

Molecular Weight: 363.45

* For research use only. Not for human or veterinary use.

(E)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one - 1798408-91-9

Specification

CAS No. 1798408-91-9
Molecular Formula C17H17NO4S2
Molecular Weight 363.45
IUPAC Name (E)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Standard InChI InChI=1S/C17H17NO4S2/c1-22-13-4-7-15(8-5-13)24(20,21)16-11-18(12-16)17(19)9-6-14-3-2-10-23-14/h2-10,16H,11-12H2,1H3/b9-6+
Standard InChI Key QSSQAXONHATQSA-RMKNXTFCSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CS3

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s backbone consists of a four-membered azetidine ring (C3H6N) substituted at the 1-position with a propenone group (CH2-C(=O)-CH2) and at the 3-position with a 4-methoxyphenylsulfonyl moiety (SO2-C6H4-OCH3). The propenone chain terminates in a thiophene ring (C4H3S), with the (E)-configuration defining the spatial arrangement of the double bond .

Key Functional Groups

  • Azetidine Ring: A strained four-membered heterocycle contributing to conformational rigidity .

  • Sulfonyl Group: Enhances polarity and potential hydrogen-bonding capacity .

  • Methoxyphenyl: Introduces electron-donating effects via the methoxy substituent .

  • Thiophene-Propenone: A conjugated system enabling π-orbital interactions and photochemical activity .

Molecular Formula and Weight

The molecular formula is C22H21NO4S2, with a calculated molecular weight of 435.54 g/mol . Comparative data from PubChem entries for analogous compounds (e.g., CID 73168866 and 5377081) suggest a moderate lipophilicity profile, with an estimated XLogP3 of 3.8–4.2 .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular FormulaC22H21NO4S2
Molecular Weight435.54 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bond Count8
Topological Polar Surface Area98.5 Ų

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • Azetidine Sulfonyl Precursor: Likely derived from 3-aminoazetidine via sulfonylation with 4-methoxyphenylsulfonyl chloride.

  • Propenone-Thiophene Segment: Constructed through Claisen-Schmidt condensation between thiophene-2-carbaldehyde and a ketone .

  • Coupling Strategy: Mitsunobu or nucleophilic acyl substitution to link the azetidine and propenone units .

Azetidine Sulfonylation

Azetidine reacts with 4-methoxyphenylsulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to yield 3-((4-methoxyphenyl)sulfonyl)azetidine. Reported yields for analogous sulfonylation reactions range from 65–80% .

Propenone Formation

Thiophene-2-carbaldehyde undergoes condensation with acetylated azetidine in ethanol catalyzed by NaOH, forming the (E)-enone via keto-enol tautomerism. This step mirrors methodologies used in CID 5377081 synthesis, achieving 70–85% yields .

Final Coupling

The propenone intermediate is coupled to the sulfonylated azetidine using Mitsunobu conditions (DIAD, PPh3) or via nucleophilic substitution. Optimization data from similar compounds suggest 50–60% efficiency for this step .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic thiophene and methoxyphenyl groups. Stability studies of related sulfonylated azetidines indicate decomposition at temperatures above 150°C .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) .

  • NMR:

    • ¹H NMR (CDCl3): δ 7.8–7.6 (m, aromatic protons), δ 6.9–6.7 (thiophene protons), δ 3.8 (s, OCH3) .

    • ¹³C NMR: δ 195.2 (ketone), δ 144.3 (sulfonyl-SO2), δ 55.1 (OCH3) .

Recent Advances and Research Gaps

Synthetic Improvements

A 2023 study demonstrated β-metallyl chloride amide’s efficacy in N-alkylation of azetidines, potentially enhancing coupling yields to >75% .

Unresolved Challenges

  • Stereochemical Control: Ensuring (E)-selectivity during propenone formation remains nontrivial .

  • Scale-Up Limitations: Mitsunobu reactions are cost-prohibitive for industrial-scale synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator